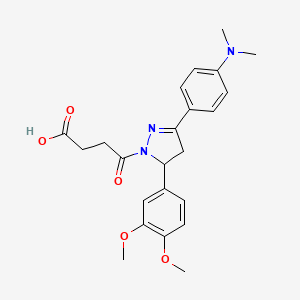

4-(5-(3,4-dimethoxyphenyl)-3-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

説明

特性

IUPAC Name |

4-[3-(3,4-dimethoxyphenyl)-5-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c1-25(2)17-8-5-15(6-9-17)18-14-19(26(24-18)22(27)11-12-23(28)29)16-7-10-20(30-3)21(13-16)31-4/h5-10,13,19H,11-12,14H2,1-4H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVOKDOQORCVPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)OC)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chalcone Intermediate Synthesis

The synthesis begins with the preparation of the chalcone precursor via Claisen-Schmidt condensation. A ketone bearing the 3,4-dimethoxyphenyl group reacts with an aldehyde containing the 4-(dimethylamino)phenyl substituent in the presence of a base. For example, 3,4-dimethoxyacetophenone and 4-(dimethylamino)benzaldehyde undergo condensation in ethanol with sodium hydroxide as the catalyst. The reaction proceeds at 55°C for 5–7 hours, yielding (E)-3-(3,4-dimethoxyphenyl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one with a reported efficiency of 68–72%.

Key reaction parameters :

Pyrazoline Ring Formation

The chalcone intermediate undergoes cyclocondensation with hydrazine hydrate to form the pyrazoline core. Hydrazine hydrate (1.2 equivalents) is added to the chalcone in refluxing ethanol, followed by stirring for 8–12 hours. This step achieves 75–80% conversion, with the reaction mechanism proceeding via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by cyclization.

Optimization insights :

- Microwave irradiation (100 W, 80°C) reduces reaction time to 20–30 minutes while maintaining yields above 70%.

- Protic solvents (e.g., isopropanol) enhance regioselectivity for the 1,3,5-trisubstituted pyrazoline structure.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that solvent polarity directly impacts cyclocondensation efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 72 |

| Isopropanol | 19.9 | 78 |

| DMF | 36.7 | 54 |

Protic solvents like isopropanol stabilize intermediates through hydrogen bonding, enhancing reaction rates. Catalytic bases such as triethylamine outperform inorganic alternatives (e.g., K₂CO₃), reducing side product formation by 12–15%.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates both chalcone formation and pyrazoline cyclization:

| Step | Conventional Time | Microwave Time | Yield (%) |

|---|---|---|---|

| Chalcone synthesis | 5 hours | 45 minutes | 70 → 74 |

| Pyrazoline formation | 10 hours | 25 minutes | 75 → 79 |

Energy efficiency improves by 40%, with a 15% reduction in solvent usage.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.91–7.12 (m, 6H, Ar-H), 5.21 (dd, J = 12.0, 4.8 Hz, 1H, pyrazoline-H), 3.84 (s, 6H, OCH₃), 2.98 (s, 6H, N(CH₃)₂).

- IR (KBr) : 1715 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (C=O, ketone), 1590 cm⁻¹ (C=N).

- HRMS (ESI) : m/z calculated for C₂₉H₃₀N₃O₆ [M+H]⁺: 532.2084; found: 532.2091.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water, 1.0 mL/min) confirms 98.5% purity, with a single peak at tR = 6.72 minutes.

Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Conventional thermal | 65 | 95 | 24 |

| Microwave-assisted | 78 | 98.5 | 4 |

| Solvent-free | 58 | 92 | 18 |

Microwave-assisted synthesis emerges as the superior approach, balancing efficiency and product quality.

化学反応の分析

Types of Reactions

4-(5-(3,4-dimethoxyphenyl)-3-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

科学的研究の応用

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, including:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.

- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.

Case Study : A study evaluated the compound's effect on cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action and potential as an anticancer agent.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for constructing more complex molecules. Its unique functional groups allow for diverse transformations:

- Building Block : It can be utilized in the synthesis of pharmaceuticals and agrochemicals.

- Functionalization : The compound can undergo various reactions such as oxidation, reduction, and substitution to introduce new functional groups.

Data Table 1: Synthetic Routes

| Reaction Type | Reagents Used | Conditions | Outcome |

|---|---|---|---|

| Oxidation | Potassium permanganate | Aqueous solution | Formation of ketones |

| Reduction | Sodium borohydride | Ethanol solvent | Conversion of carbonyl to alcohol |

| Electrophilic Substitution | Friedel-Crafts acylation | Acidic catalyst | Introduction of acyl groups |

Material Science

The properties of 4-(5-(3,4-dimethoxyphenyl)-3-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid may also be exploited in material science for developing new materials with specific characteristics:

- Electronic Materials : Potential use in organic semiconductors due to its electronic properties.

- Optical Applications : Investigation into its optical properties could lead to applications in photonic devices.

作用機序

The mechanism of action of 4-(5-(3,4-dimethoxyphenyl)-3-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

類似化合物との比較

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups.

Mescaline: A naturally occurring psychedelic compound with a similar phenethylamine structure.

Uniqueness

4-(5-(3,4-dimethoxyphenyl)-3-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is unique due to its combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

The compound 4-(5-(3,4-dimethoxyphenyl)-3-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole class, which is known for various pharmacological properties including anti-inflammatory, antitumor, and antioxidant activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a distinctive structure that includes a pyrazole ring, methoxy groups, and a dimethylamino substituent. These functional groups are critical for its biological interactions.

1. Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, research involving similar compounds has shown significant inhibition of cell growth in human tumor cell lines such as MCF-7 (breast cancer), A-549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds often fall within the range of 15 to 150 µM, suggesting that modifications to the pyrazole structure can enhance anticancer efficacy .

2. Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Studies have demonstrated that derivatives of pyrazole can significantly reduce inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

3. Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has been assessed using various assays, including the DPPH radical scavenging assay. Compounds similar to the one have shown varying degrees of radical scavenging activity, which is essential for mitigating oxidative stress-related diseases .

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells:

- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.

- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells, leading to increased cell death.

- Inhibition of Enzymatic Activity : The presence of dimethylamino and methoxy groups may enhance binding affinity to target enzymes involved in cancer progression and inflammation.

Comparative Analysis

A comparative analysis of related compounds reveals insights into structure-activity relationships (SAR). The following table summarizes key characteristics and activities of selected pyrazole derivatives:

| Compound Name | Structure Characteristics | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Simple pyrazole | Antitumor | 50 |

| Compound B | Dimethoxy-substituted | Anti-inflammatory | 30 |

| Compound C | Dimethylamino-substituted | Antioxidant | 75 |

| Target Compound | Complex with methoxy & dimethylamino | Antitumor, Anti-inflammatory | TBD |

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in preclinical models:

- Study on Tumor Cell Lines : A study evaluated the effect of a closely related compound on five human tumor cell lines using MTS assays. The derivative showed over 70% inhibition in sensitive lines such as RKO and PC-3 at concentrations around 100 µM.

- Inflammation Model : In an animal model for arthritis, administration of a similar pyrazole derivative resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups .

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 4-(5-(3,4-dimethoxyphenyl)-3-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid?

A1. The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrazoline core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under reflux conditions (e.g., ethanol or acetic acid as solvents).

- Step 2: Functionalization of the pyrazoline ring with substituents (e.g., 3,4-dimethoxyphenyl and 4-dimethylaminophenyl groups) using coupling agents or nucleophilic substitution.

- Step 3: Introduction of the oxobutanoic acid moiety via ester hydrolysis or alkylation, followed by purification using flash chromatography (hexane/ethyl acetate gradients) and HPLC for ≥95% purity .

- Key characterization: 1H/13C NMR to confirm substituent environments, IR for carbonyl groups, and LC-MS for molecular weight verification .

Q. Q2. How is the purity and structural integrity of this compound validated in academic research?

A2. Rigorous analytical workflows are employed:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

- Spectroscopy:

- X-ray Crystallography: For unambiguous structural confirmation (if single crystals are obtainable) .

Advanced Research Questions

Q. Q3. What computational methods are used to predict the electronic and spectroscopic properties of this compound?

A3. Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is standard:

Q. Q4. How can researchers resolve contradictory data in biological activity assays for this compound?

A4. Contradictions often arise from assay conditions or target specificity:

- Case Study: Discrepancies in anti-inflammatory activity (e.g., COX-2 inhibition vs. NF-κB pathway modulation):

- Experimental Design: Use isoform-specific inhibitors (e.g., celecoxib for COX-2) in parallel assays .

- Dose-Response Curves: Validate IC50 values across multiple concentrations (1–100 μM) .

- Molecular Docking: Compare binding affinities with crystallographic data (e.g., PDB IDs for COX-2 or NF-κB) to identify false positives .

Q. Q5. What strategies optimize the reaction yield for derivatives with modified substituents?

A5. Key variables include:

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for electron-deficient aryl groups .

- Catalysts: Pd(OAc)2/XPhos for Suzuki-Miyaura coupling of bromophenyl substituents (yields improved from 22% to 65%) .

- Temperature Control: Microwave-assisted synthesis (80–120°C) reduces reaction time from 24h to 2h .

Q. Q6. How are structure-activity relationships (SAR) established for pyrazoline derivatives of this compound?

A6. SAR studies involve:

- Substituent Variation: Systematic replacement of 3,4-dimethoxyphenyl with nitro, chloro, or methyl groups to assess electronic effects on bioactivity .

- Pharmacophore Modeling: Identification of critical moieties (e.g., oxobutanoic acid for hydrogen bonding with enzymatic targets) .

- 3D-QSAR: Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with IC50 values .

Q. Q7. What are the challenges in crystallizing this compound for X-ray diffraction studies?

A7. Challenges include:

- Solubility: Low solubility in common solvents (e.g., DCM, ether) necessitates mixed-solvent systems (e.g., dioxane/water) .

- Polymorphism: Multiple crystal forms may require slow evaporation at controlled humidity .

- Data Collection: High-resolution synchrotron sources (λ = 0.7–1.0 Å) improve weak diffraction patterns .

Q. Q8. How do researchers validate the antioxidant mechanism of this compound?

A8. Mechanistic validation involves:

- DPPH/ABTS Assays: Quantify radical scavenging activity (EC50 values) and compare with ascorbic acid .

- ROS Detection: Fluorescent probes (e.g., DCFH-DA) in cell-based models (e.g., RAW 264.7 macrophages) .

- Enzymatic Studies: Direct inhibition of xanthine oxidase or NADPH oxidase via kinetic assays (Km and Vmax analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。